molecular formula C9H12FNO2 B1660464 (2-fluoro-4,5-dimethoxyphenyl)methanamine CAS No. 771584-49-7

(2-fluoro-4,5-dimethoxyphenyl)methanamine

Cat. No.: B1660464
CAS No.: 771584-49-7
M. Wt: 185.20
InChI Key: UGJBQIFOIYLMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-fluoro-4,5-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C9H12FNO2 It is a derivative of methanamine, where the phenyl ring is substituted with fluoro and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoro-4,5-dimethoxyphenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-4,5-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-fluoro-4,5-dimethoxyphenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-fluoro-4,5-dimethoxyphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2-fluoro-4,5-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4,5-dimethoxybenzylamine: Similar structure but lacks the methanamine group.

    4,5-Dimethoxy-2-fluoroaniline: Similar structure but contains an aniline group instead of methanamine.

    2-Fluoro-4,5-dimethoxyphenethylamine: Similar structure but has an ethylamine group instead of methanamine.

Uniqueness

(2-fluoro-4,5-dimethoxyphenyl)methanamine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the methanamine group provides a distinct profile that can be exploited in various scientific and industrial applications.

Properties

CAS No.

771584-49-7

Molecular Formula

C9H12FNO2

Molecular Weight

185.20

IUPAC Name

(2-fluoro-4,5-dimethoxyphenyl)methanamine

InChI

InChI=1S/C9H12FNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5,11H2,1-2H3

InChI Key

UGJBQIFOIYLMLV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)CN)F)OC

Canonical SMILES

COC1=C(C=C(C(=C1)CN)F)OC

Origin of Product

United States

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